molecular formula C17H18O4 B4944849 2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde

Cat. No.: B4944849
M. Wt: 286.32 g/mol
InChI Key: PNFGAHYKUVOKFO-UHFFFAOYSA-N
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Description

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes methoxy and ethoxy groups attached to a benzaldehyde core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction between 3-methoxyphenol and an appropriate ethoxy-substituted benzaldehyde derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzoic acid.

    Reduction: 2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde is unique due to the specific positioning of its methoxy and ethoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13-6-7-17(14(10-13)12-18)21-9-8-20-16-5-3-4-15(11-16)19-2/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGAHYKUVOKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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